molecular formula C13H18ClNO2 B2637002 Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride CAS No. 2551120-70-6

Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride

Cat. No. B2637002
CAS RN: 2551120-70-6
M. Wt: 255.74
InChI Key: WFGBMCIOCCLSDV-UHFFFAOYSA-N
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Description

“Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2551120-70-6 . It has a molecular weight of 255.74 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride” is 1S/C13H17NO2.ClH/c1-16-12(15)13(7-8-14-10-13)9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 255.74 .

Scientific Research Applications

Arylation Studies

Methyl 3-benzylpyrrolidine-3-carboxylate hydrochloride is involved in significant research, particularly in the field of organic chemistry and drug design. One key area of study is the selective and catalytic arylation of N-phenylpyrrolidine, a process crucial for the functionalization of sp3 C-H bonds without a directing group. This research is pivotal in the synthesis of complex organic compounds, as evidenced in the work of Sezen and Sames (2005) where a ruthenium-based catalyst was employed for arylation processes (Sezen & Sames, 2005).

Synthesis of Cephalosporin Antibiotics

The compound plays a role in the synthesis of certain cephalosporin antibiotics. For instance, Cheng Qing-fang (2005) demonstrated the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a cephalosporin derivative, with high purity and yield, emphasizing its potential for scale-up production (Cheng Qing-fang, 2005).

Development of Novel Pharmacological Agents

Further, this compound is instrumental in the development of new pharmacological agents. Valenta et al. (1996) explored benzylpyrrolidine amides as potential antagonists of excitatory amino acids and anticonvulsants, highlighting its versatility in medicinal chemistry (Valenta et al., 1996).

Catalytic Applications

In addition, Giri et al. (2007) discussed the use of methyl 3-benzylpyrrolidine-3-carboxylate hydrochloride in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids, a breakthrough in catalytic chemistry (Giri et al., 2007).

Synthesis of Liquid Crystal Displays

Moreover, Bojinov and Grabchev (2003) utilized derivatives of methyl 3-benzylpyrrolidine-3-carboxylate in synthesizing fluorescent dyes for potential application in liquid crystal displays, signifying its impact in materials science (Bojinov & Grabchev, 2003).

Role in Analytical Chemistry

Methyl 3-benzylpyrrolidine-3-carboxylate hydrochloride is also significant in analytical chemistry. For instance, Morita and Konishi (2002) described its role as a derivatization reagent for carboxylic acids and amines in high-performance liquid chromatography, showcasing its utility in chemical analysis (Morita & Konishi, 2002).

Antimicrobial Activity

Sreekanth and Jha (2020) investigated the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, identifying significant antimicrobial activity, which indicates its potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(7-8-14-10-13)9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGBMCIOCCLSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride

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